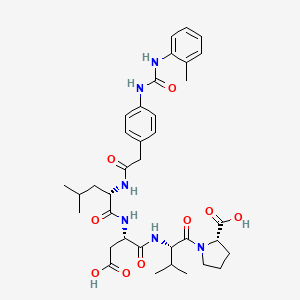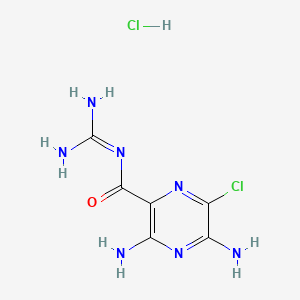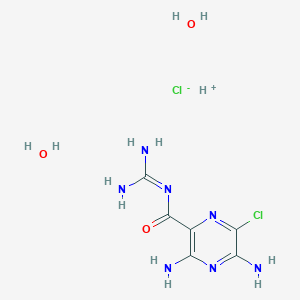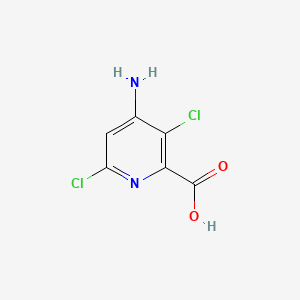
12-Oxa-2,6,10-triazatetradecanoic acid, 4,8-dihydroxy-13,13-dimethyl-3-((4-(2-(4-morpholinyl)-2-oxoethoxy)phenyl)methyl)-11-oxo-9-(phenylmethyl)-, 1,1-dimethylethyl ester, (3S,4R,8R,9S)-
Overview
Description
BMS-186318 is a human immunodeficiency virus (HIV) protease inhibitor developed by Bristol-Myers Squibb. It belongs to the aminodiol class of HIV protease inhibitors and was designed to examine the possibility of developing resistance when two protease inhibitors are used together in recombination .
Preparation Methods
The synthesis of BMS-186318 involves multiple steps, including the use of tert-butyl N-[(2S,3R)-3-hydroxy-4-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate. The compound is extracted from dog plasma with methyl tert-butyl ether at basic pH . The dried extract is reconstituted in mobile phase and injected into a high-performance liquid chromatography (HPLC) column .
Chemical Reactions Analysis
BMS-186318 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyl tert-butyl ether and phenylmethylsulfonyl fluoride . The major products formed from these reactions are typically derivatives of the original compound, which retain the core aminodiol structure .
Scientific Research Applications
BMS-186318 has been extensively studied for its antiviral properties, particularly against HIV. It has been used in combination therapy to examine the potential of resistance development when two protease inhibitors are used concurrently . The compound has also been studied in various animal models, including dogs, rats, and monkeys, to determine its pharmacokinetics and bioavailability . Additionally, BMS-186318 has been used in research to understand the role of viral genetic background in the development of resistance to protease inhibitors .
Mechanism of Action
BMS-186318 exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the processing of viral proteins required for the production of infectious virions . By binding to the active site of the protease, BMS-186318 prevents the cleavage of the Gag and Gag-Pol polyproteins, thereby inhibiting viral replication . The molecular targets involved in this mechanism include the HIV-1 protease enzyme and the viral polyproteins .
Comparison with Similar Compounds
BMS-186318 is similar to other HIV protease inhibitors, such as saquinavir, A-77003, and ABT-538 . BMS-186318 is unique in its aminodiol structure, which provides distinct antiviral properties and resistance profiles . The compound has been shown to be effective in combination therapy, reducing the likelihood of resistance development compared to using a single protease inhibitor .
Properties
CAS No. |
161302-40-5 |
|---|---|
Molecular Formula |
C36H54N4O9 |
Molecular Weight |
686.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C36H54N4O9/c1-35(2,3)48-33(44)38-28(20-25-10-8-7-9-11-25)30(41)22-37-23-31(42)29(39-34(45)49-36(4,5)6)21-26-12-14-27(15-13-26)47-24-32(43)40-16-18-46-19-17-40/h7-15,28-31,37,41-42H,16-24H2,1-6H3,(H,38,44)(H,39,45)/t28-,29-,30+,31+/m0/s1 |
InChI Key |
OQHZMGOXOOOFEE-SYQUUIDJSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CNC[C@H]([C@H](CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CNCC(C(CC2=CC=C(C=C2)OCC(=O)N3CCOCC3)NC(=O)OC(C)(C)C)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
161302-40-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS 186,318 BMS 186318 BMS-186318 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















